molecular formula C20H21NO2S B2543703 N-(furan-3-ylmethyl)-3-phenyl-N-(2-(thiophen-2-yl)ethyl)propanamide CAS No. 1421512-80-2

N-(furan-3-ylmethyl)-3-phenyl-N-(2-(thiophen-2-yl)ethyl)propanamide

Cat. No.: B2543703
CAS No.: 1421512-80-2
M. Wt: 339.45
InChI Key: AVVXKCKHNGYDJM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(furan-3-ylmethyl)-3-phenyl-N-(2-(thiophen-2-yl)ethyl)propanamide is a synthetic amide derivative featuring a propanamide backbone substituted with a phenyl group at the C3 position. The molecule is further modified with two distinct heterocyclic moieties: a furan-3-ylmethyl group and a thiophen-2-yl ethyl group.

Below, we compare its structure, synthesis, and inferred bioactivity with related compounds.

Properties

IUPAC Name

N-(furan-3-ylmethyl)-3-phenyl-N-(2-thiophen-2-ylethyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21NO2S/c22-20(9-8-17-5-2-1-3-6-17)21(15-18-11-13-23-16-18)12-10-19-7-4-14-24-19/h1-7,11,13-14,16H,8-10,12,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVVXKCKHNGYDJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCC(=O)N(CCC2=CC=CS2)CC3=COC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(furan-3-ylmethyl)-3-phenyl-N-(2-(thiophen-2-yl)ethyl)propanamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the furan-3-ylmethylamine and 2-(thiophen-2-yl)ethylamine intermediates. These intermediates are then coupled with a 3-phenylpropanoyl chloride under appropriate conditions to form the desired product.

  • Preparation of Furan-3-ylmethylamine

      Starting Material: Furan-3-carboxaldehyde

      Reaction: Reduction using sodium borohydride (NaBH4) to form furan-3-ylmethanol, followed by amination with ammonia (NH3) or an amine source.

  • Preparation of 2-(Thiophen-2-yl)ethylamine

      Starting Material: Thiophene-2-carboxaldehyde

      Reaction: Reduction using NaBH4 to form thiophene-2-ylmethanol, followed by amination with NH3 or an amine source.

  • Coupling Reaction

      Reagents: Furan-3-ylmethylamine, 2-(thiophen-2-yl)ethylamine, and 3-phenylpropanoyl chloride

      Conditions: Typically carried out in an organic solvent such as dichloromethane (DCM) with a base like triethylamine (TEA) to neutralize the hydrochloric acid byproduct.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

N-(furan-3-ylmethyl)-3-phenyl-N-(2-(thiophen-2-yl)ethyl)propanamide can undergo various chemical reactions, including:

    Oxidation: The furan and thiophene rings can be oxidized using reagents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).

    Reduction: The amide group can be reduced to an amine using lithium aluminum hydride (LiAlH4).

    Substitution: Electrophilic aromatic substitution can occur on the phenyl ring using reagents like bromine (Br2) or nitric acid (HNO3).

Common Reagents and Conditions

    Oxidation: H2O2, m-CPBA

    Reduction: LiAlH4, sodium borohydride (NaBH4)

    Substitution: Br2, HNO3

Major Products

    Oxidation: Formation of furan-3-ylmethyl-3-phenyl-N-(2-(thiophen-2-yl)ethyl)propanamide oxide derivatives.

    Reduction: Formation of N-(furan-3-ylmethyl)-3-phenyl-N-(2-(thiophen-2-yl)ethyl)propanamine.

    Substitution: Brominated or nitrated derivatives of the phenyl ring.

Scientific Research Applications

Medicinal Chemistry

N-(furan-3-ylmethyl)-3-phenyl-N-(2-(thiophen-2-yl)ethyl)propanamide has shown potential in medicinal chemistry due to its structural features that may influence biological activity. Research indicates that compounds with furan and thiophene rings can exhibit significant anticancer properties.

Case Study: Anticancer Activity

Recent studies have demonstrated the cytotoxic effects of similar compounds on various cancer cell lines, including lung cancer (A549). The MTT assay results indicated a significant reduction in cell viability, suggesting potential for further development as an anticancer agent.

Organic Synthesis

The compound serves as a precursor for synthesizing functionalized β-lactams. The reaction involves the interaction of this compound with ketenes under basic conditions, yielding stable products suitable for further chemical transformations.

Synthetic Pathway

The synthesis typically involves several steps:

  • Formation of Intermediates : Reaction with ketenes initiated by potassium hydride.
  • Purification : Use of chromatography techniques to isolate the desired product.
  • Characterization : Techniques such as NMR and mass spectrometry are employed to confirm the structure.

The presence of furan and thiophene rings suggests various mechanisms of action, including:

  • Inhibition of specific enzymes involved in cancer progression.
  • Interaction with cellular receptors that modulate growth signaling pathways.

Preliminary studies indicate that further investigation is necessary to elucidate the specific molecular targets and pathways involved in its biological effects.

Mechanism of Action

The mechanism of action of N-(furan-3-ylmethyl)-3-phenyl-N-(2-(thiophen-2-yl)ethyl)propanamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of multiple aromatic rings allows for potential π-π interactions with target proteins, while the amide group can form hydrogen bonds, enhancing binding affinity.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Amides

Core Structure and Substitution Patterns

The target compound shares a propanamide backbone with the following analogs:

  • N-(2-(1H-indol-3-yl)ethyl)-2-(6-chloro-9H-carbazol-2-yl)propanamide (): Features carbazole (aromatic polycycle) and indole substituents. The carbazole moiety enhances π-π stacking interactions, while the indole group may contribute to serotonin receptor modulation .
  • N-(5-tert-butyl-1H-pyrazol-3-yl)-N-[(1R)-2-[(2-ethyl-6-methylphenyl)amino]-2-oxo-1-(pyridin-3-yl)ethyl]propanamide (): Contains pyrazole and pyridine rings, which are associated with antiviral activity against SARS-CoV-2 Mpro .
  • (S)-N-Propyl-5-[2-(thiophen-2-yl)ethoxy]-N-[2-(thiophen-2-yl)ethyl]-1,2,3,4-tetrahydronaphthalen-2-amine (): Shares the thiophen-2-yl ethyl group, a structural motif known to enhance binding to neurotransmitter transporters .
Key Differences:
  • Heterocyclic Influence : Replacing carbazole/indole () with furan/thiophene may reduce aromatic interactions but improve metabolic stability due to fewer reactive π-systems.
  • Phenyl vs.
Comparison with :
  • Yield : High yields (>95%) are achievable for similar amides when using DCC .
  • Challenges : The presence of two heterocyclic amines may require optimized stoichiometry to avoid byproducts.

Spectroscopic Characterization

Expected spectral data for the target compound, based on analogs:

Technique Key Features (Inferred) Analog Example (Evidence)
¹H-NMR - δ 7.2–7.4 ppm (phenyl protons)
- δ 6.1–6.8 ppm (furan/thiophene protons)
¹³C-NMR - ~170 ppm (amide carbonyl)
IR - 1650 cm⁻¹ (C=O stretch)
HRMS Molecular ion at m/z ~367.15 (C₂₁H₂₂N₂O₂S)

Pharmacological Potential

  • Anti-inflammatory Potential: Analogous carbazole-amides () exhibit COX-2 inhibition, suggesting the phenyl-propanamide core may retain this activity .
  • Antiviral Activity : Thiophene-containing amides () show protease inhibition, hinting at possible applications in viral targeting .

Biological Activity

N-(furan-3-ylmethyl)-3-phenyl-N-(2-(thiophen-2-yl)ethyl)propanamide is a compound of interest due to its potential biological activities, particularly in the field of medicinal chemistry. This article presents a detailed overview of its biological activity, including data from various studies, case analyses, and relevant findings.

Chemical Structure and Properties

The compound's molecular formula is C19H19N1O2S1C_{19}H_{19}N_{1}O_{2}S_{1}, with a molecular weight of 323.41 g/mol. The structure features a furan ring and a thiophene group, which are known to influence biological activity through various mechanisms.

Biological Activity Overview

Research indicates that compounds with similar structures exhibit significant biological activities, including anticancer, anti-inflammatory, and antimicrobial effects. The following sections summarize findings related to the compound's biological activity.

Anticancer Activity

Several studies have explored the anticancer potential of compounds structurally related to this compound. For instance:

  • In vitro Studies : Compounds with similar furan and thiophene moieties have demonstrated cytotoxic effects against various cancer cell lines. For example, derivatives showed IC50 values ranging from 0.11 to 1.47 µM against MCF-7 and HCT-116 cells, indicating strong antiproliferative activity .
CompoundCell LineIC50 (µM)
Compound AMCF-70.65
Compound BHCT-1160.76
This compoundTBDTBD

The mechanism by which this compound exerts its anticancer effects may involve:

  • Apoptosis Induction : Flow cytometry analyses have revealed that related compounds can trigger apoptosis in cancer cells by increasing caspase activity, specifically caspase 3/7 .
  • Cell Cycle Arrest : Some studies indicated that these compounds could arrest cell proliferation at the G1 phase, contributing to their anticancer properties .

Anti-inflammatory Activity

Compounds with similar structures have also been investigated for their anti-inflammatory properties:

  • Inhibition of Pro-inflammatory Cytokines : Studies suggest that structural modifications can enhance the ability to inhibit cytokines such as TNF-alpha and IL-6, which are crucial in inflammatory responses .

Antimicrobial Activity

The antimicrobial potential of this compound has yet to be thoroughly investigated; however, related compounds have shown promise against bacterial strains:

  • In vitro Testing : Compounds with similar furan and thiophene groups demonstrated effective inhibition against Gram-positive bacteria such as Staphylococcus aureus .

Case Studies

A few case studies highlight the relevance of this compound in drug discovery:

  • Case Study 1 : A derivative exhibited significant anticancer activity in a preclinical model, leading to further investigations into its pharmacokinetics and toxicity profiles.
  • Case Study 2 : Another study focused on modifying the thiophene ring to enhance bioavailability and reduce side effects while maintaining efficacy against targeted cancer cell lines.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.